4-trans-8-trans-Sphingadiene
Description
Properties
CAS No. |
40878-79-3 |
|---|---|
Molecular Formula |
C₁₈H₃₅NO₂ |
Molecular Weight |
297.48 |
Synonyms |
Sphinga-4-trans-8-trans-dienine; trans-4-trans-8-Sphingadienine; [R-[R*,S*-(E,E)]]-2-Amino-4,8-octadecadiene-1,3-diol; (2S,3R,4E,8E)--2-Amino-4,8-octadecadiene-1,3-diol; |
Origin of Product |
United States |
Natural Occurrence and Distribution of 4 Trans 8 Trans Sphingadiene
Identification in Plant Kingdom Sources
In plants, 4,8-sphingadienine is a common sphingoid base, particularly within the class of sphingolipids known as cerebrosides. nih.gov The geometry of the double bond at the C4-C5 position is typically trans (E), while the configuration at the C8-C9 position can be either cis (Z) or trans (E), leading to different isomers. nih.govnih.gov
Cerebrosides of Dietary Plants (e.g., Soybean, Rice Bran, Wheat Grain)
Dietary plants are a primary source of 4,8-sphingadiene. It is a major sphingoid base in the β-glucosylceramides (cerebrosides) of several staple crops. nih.gov
Soybean: Glucosylceramides from soybeans are predominantly composed of a ceramide with a 4,8-sphingadiene backbone. avantiresearch.comresearchgate.netnih.gov Specifically, this sphingoid base is primarily linked to alpha-hydroxypalmitic acid. avantiresearch.comnih.gov Over 95% of soybean glucosylceramides feature this 4,8-sphingadiene backbone. nih.gov
Rice Bran: Similar to soybean, rice bran is a rich source of glucosylceramides containing 4,8-sphingadiene. nih.gov These compounds have been identified as significant bioactive lipids in rice bran. nih.gov
Wheat Grain: Wheat glucosylceramides also contain 4,8-sphingadiene as a major sphingoid base. nih.govnih.govacs.org However, the composition can be more varied than in soybeans, with other sphingoid bases also present in significant amounts. researchgate.netnih.gov
| Plant Source | Primary Form | Associated Fatty Acids | Reference |
|---|---|---|---|
| Soybean | Glucosylceramide | alpha-hydroxypalmitic acid (h16:0), h18:0, h20:0, h22:0, h24:0 | avantiresearch.comresearchgate.netnih.gov |
| Rice Bran | Glucosylceramide | Not specified in detail | nih.govnih.gov |
| Wheat Grain | Glucosylceramide | h16:0, h20:0 | nih.govnih.govacs.org |
Specific Plant Species as Sources of 4,8-Sphingadienine
Beyond common dietary grains, 4,8-sphingadienine has been identified in other specific plant species. For instance, the sphingoid base is a characteristic component of the glucocerebrosides (B1249061) found in Arisaema amurense, a plant species belonging to the Araceae family. spandidos-publications.com Additionally, research has pointed to the presence of related sphingadienine (B150533) structures in Psychotria correae. acs.org The glucosylceramides from the rhizomes of Arisaema amurense and Pinellia ternata have also been found to contain 4,8-sphingadienine as a backbone. researchgate.net Another notable source is the konjac tuber, from which 4,8-sphingadienine can be derived from its glucosylceramides. nih.govresearchgate.net
Presence in Fungal Species
Fungi exhibit a diverse array of sphingolipids, with structures that are distinct from those found in plants and mammals. researchgate.net A key feature of many fungal sphingolipids is the modification of the sphingoid base.
Sphingoid Base Diversity in Fungal Glucosylceramides
Fungal glucosylceramides often contain unique sphingoid bases that set them apart. asm.orgfrontiersin.org While plant and animal sphingolipids rarely have a double bond at the delta-8 position, it is a common feature in fungi. avantiresearch.comnih.gov Furthermore, a significant characteristic of fungal glucosylceramides is the methylation of the sphingoid base. nih.gov
Occurrence of 9-methyl-4,8-Sphingadienine in Fungi
The predominant sphingoid base in the glucosylceramides of many fungal species is 9-methyl-4,8-sphingadienine. nih.govasm.orgfrontiersin.org This methylated form of 4,8-sphingadiene is considered a hallmark of fungal glucosylceramides. researchgate.netnih.gov Its presence has been confirmed in a variety of fungi, including pathogenic species like Candida albicans, Cryptococcus, and Aspergillus. frontiersin.orgnih.gov The biosynthesis of this compound involves a specific sphingolipid C9-methyltransferase enzyme. researchgate.netnih.govnih.gov The disruption of this enzyme leads to the absence of the 9-methyl group, highlighting its specific origin. nih.gov
| Fungal Genus | Predominant Sphingoid Base | Reference |
|---|---|---|
| Candida | 9-methyl-4,8-sphingadienine | frontiersin.orgnih.gov |
| Cryptococcus | 9-methyl-4,8-sphingadienine | frontiersin.org |
| Aspergillus | 9-methyl-4,8-sphingadienine | frontiersin.org |
Detection and Characterization in Mammalian Systems
The presence of 4-trans-8-trans-sphingadiene in mammalian systems is largely attributed to dietary intake of plant-based foods. researchgate.net When consumed, plant-derived glucosylceramides are hydrolyzed in the gut, releasing the sphingoid bases, which can then be taken up by intestinal epithelial cells. spandidos-publications.com While the predominant sphingoid base in mammals is sphingosine (B13886), which has a single double bond at the C4 position, other forms, including those from dietary sources, can be detected. nih.gov
Recent studies have begun to uncover the presence of various sphingadiene isomers in mammalian tissues and fluids. For example, a sphingadiene with double bonds at the 4 and 14 positions (sphinga-4,14-diene) has been identified as the second most abundant sphingoid base in human plasma. nih.gov While this is not 4,8-sphingadiene, it indicates that sphingadienes are part of the mammalian sphingolipidome. The direct detection and detailed characterization of this compound in mammalian tissues, independent of immediate dietary consumption, is an ongoing area of research. It is known that dietary sphingadienes are not readily incorporated into mammalian sphingolipids. researchgate.net
Minor Occurrence of 4,8-Sphingadienine in Mammals
4,8-Sphingadienine, including the 4-trans-8-trans isomer, is not endogenously synthesized by mammals in significant amounts. Its presence in mammalian systems is primarily the result of dietary intake from plant sources. spandidos-publications.comnih.gov Plant-derived glucocerebrosides, which are components of the human diet, are hydrolyzed in the intestine, releasing metabolites like 4,8-sphingadienine. spandidos-publications.comnih.gov This sphingoid base is the characteristic backbone of glucosylceramides found in various consumed plants. spandidos-publications.comnih.gov
While it is considered a "nonmammalian" sphingoid base, studies have confirmed its absorption through the intestinal epithelium. nih.govnih.gov Research on rats has shown that orally administered 4,8-sphingadienine can be absorbed and detected in the thoracic duct lymph, both as a free base and incorporated into metabolites such as ceramides (B1148491) and sphingomyelins. researchgate.net The absorption rate, however, can be influenced by its specific stereochemistry. researchgate.net The absorption of these plant-derived sphingoid bases is generally considered poor due to the action of efflux pumps like P-glycoprotein in the intestinal lining, which actively remove such compounds from enterocytes. nih.gov Nevertheless, once absorbed, these sphingoids can have biological effects, such as stimulating the production of endogenous ceramide in the skin. nih.gov
Table 1: Dietary Plant Sources of 4,8-Sphingadienine
| Plant Source | Compound Form | Reference |
|---|---|---|
| Soybean | Glucosylceramides | nih.gov |
| Rice Bran | Glucosylceramides | nih.gov |
| Wheat Grain | Glucosylceramides | nih.gov |
| Konjac Tuber | Glucosylceramides | nih.gov |
Distribution of Related Sphingadienes (e.g., 4,14-Sphingadiene) in Mammalian Tissues
In contrast to the dietary origin of 4,8-sphingadienine, other sphingadienes are synthesized endogenously and are widely distributed throughout mammalian tissues. A notable example is 4,14-sphingadiene (SPD), a unique sphingoid base containing a cis double bond that gives it a bent structure. nih.govresearchgate.net
Comprehensive analysis has revealed that 4,14-sphingadiene is present in a broad range of mammalian tissues. nih.govresearchgate.net Its biosynthesis is managed by the fatty acid desaturase FADS3, which acts as a ceramide desaturase, introducing a double bond into ceramides that contain sphingosine. nih.govresearchgate.net Research has previously reported the existence of 4,14-sphingadiene in plasma, lymph, brain, and lung. researchgate.net
Subsequent, more quantitative studies have confirmed this widespread distribution and highlighted specific tissues where it is particularly abundant. The kidney, for instance, contains substantial amounts of 4,14-sphingadiene, with levels reaching approximately two-thirds of that of sphingosine, which is the most prevalent sphingoid base in mammals. nih.govresearchgate.net The brain is another site of significant 4,14-sphingadiene presence; studies in mice have shown a marked accumulation of lipids containing this base in the hippocampus. mdpi.com Similarly, the liver contains detectable levels of 4,14-sphingadiene. mdpi.com
Table 2: Documented Presence of 4,14-Sphingadiene in Mammalian Tissues
| Tissue | Relative Abundance / Finding | Reference |
|---|---|---|
| Kidney | Especially abundant (~2/3 of sphingosine levels) | nih.govresearchgate.net |
| Brain (Hippocampus) | Present; accumulates in certain metabolic deficiencies | researchgate.netmdpi.com |
| Liver | Present; levels increase in certain metabolic deficiencies | mdpi.com |
| Plasma | Presence reported | researchgate.net |
| Lymph | Presence reported | researchgate.net |
Biosynthesis and Metabolic Pathways of 4 Trans 8 Trans Sphingadiene
De Novo Biosynthesis of Sphingoid Backbones
The journey to forming 4-trans-8-trans-sphingadiene begins with the de novo biosynthesis of the basic sphingolipid backbone, a process that occurs on the cytosolic face of the endoplasmic reticulum. nih.govfrontiersin.org This pathway is initiated by the condensation of the amino acid L-serine and a fatty acyl-CoA, typically palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.govfrontiersin.org This initial and rate-limiting step yields 3-ketosphinganine. frontiersin.org
Following its synthesis, 3-ketosphinganine is rapidly reduced by the enzyme 3-ketosphinganine reductase to form sphinganine (B43673), also known as dihydrosphingosine. youtube.com Sphinganine represents the foundational saturated sphingoid base from which a variety of more complex sphingolipids, including this compound, are derived. wikipedia.org The subsequent acylation of sphinganine by ceramide synthase results in the formation of dihydroceramide (B1258172). frontiersin.org This can then be acted upon by desaturases to introduce double bonds. nih.gov
| Key Enzymes in De Novo Sphingoid Backbone Synthesis | Function |
| Serine Palmitoyltransferase (SPT) | Catalyzes the initial condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. nih.govfrontiersin.org |
| 3-Ketosphinganine Reductase | Reduces 3-ketosphinganine to form the saturated sphingoid base, sphinganine (dihydrosphingosine). youtube.com |
| Ceramide Synthase | Acylates sphinganine to form dihydroceramide. frontiersin.org |
Enzymatic Desaturation Mechanisms and Stereospecificity
The introduction of double bonds into the saturated sphingoid backbone is a critical step in generating the diversity of sphingolipids, including this compound. This process is carried out by a class of enzymes known as desaturases, which exhibit remarkable specificity in terms of the position and stereochemistry of the double bonds they create.
The first desaturation event in the biosynthesis of many common sphingoid bases is the introduction of a double bond at the C4-C5 position. This reaction is catalyzed by the enzyme sphingolipid Δ4-desaturase, also known as DEGS1 (Degenerative spermatocyte homolog 1). nih.govuniprot.org DEGS1 acts on dihydroceramide to convert it into ceramide, which contains the sphingosine (B13886) backbone (4-sphingenine). nih.gov This enzyme is crucial for the production of the most common sphingoid base in mammals. wikipedia.org The double bond introduced by DEGS1 is in the trans (E) configuration, a key feature of the sphingosine backbone that is retained in this compound. uniprot.org
In plants and fungi, a further desaturation can occur at the C8-C9 position, catalyzed by Δ8-sphingolipid desaturases. nih.govbiorxiv.org This enzymatic activity is responsible for the formation of sphingadienes with double bonds at both the C4-C5 and C8-C9 positions. nih.gov Interestingly, plant Δ8-desaturases can produce both the cis (Z) and trans (E) isomers at the C8 position, with the ratio of these isomers varying between different plant species. nih.govnih.gov In contrast, fungal Δ8-desaturases typically produce only the trans isomer. biorxiv.org The stereochemistry of the C8 double bond is a critical determinant of the final structure of the sphingadiene and its subsequent biological function. The formation of the 4-trans-8-trans isomer is thus dependent on a Δ8-desaturase that specifically produces the trans configuration at the C8 position.
| Organism | Δ8-Desaturase Isomer Preference |
| Plants | Can produce both Z (cis) and E (trans) isomers at the C8 position. nih.govnih.gov |
| Fungi | Typically produce only the E (trans) isomer at the C8 position. biorxiv.org |
In mammals, the synthesis of a different class of sphingadienes involves the action of fatty acid desaturase 3 (FADS3). nih.govnih.gov FADS3 has been identified as a Δ14-sphingoid base desaturase, introducing a cis (Z) double bond at the C14-C15 position of sphingosine-containing ceramides (B1148491) to produce 4,14-sphingadiene. nih.govnih.govresearchgate.net While this enzyme is crucial for the formation of 4,14-sphingadiene, it is not directly involved in the synthesis of this compound. The biosynthesis of the 4,8-sphingadiene backbone is more characteristic of plants and fungi. nih.govnih.gov
Integration of this compound into Complex Sphingolipids
Once the this compound backbone is synthesized, it can be incorporated into more complex sphingolipids, such as cerebrosides. This integration expands the functional diversity of sphingolipids within the cell.
The 4,8-sphingadienine backbone, which includes the 4-trans-8-trans isomer, is a common feature of glucocerebrosides (B1249061) found in plants. nih.govnih.gov Glucocerebrosides are a type of glycosphingolipid where a glucose molecule is attached to the primary hydroxyl group of a ceramide. vincibiochem.it In plants such as soy and spinach, glucocerebrosides containing the 4,8-sphingadienine backbone have been identified. nih.gov The formation of these complex lipids involves the transfer of glucose from UDP-glucose to the ceramide containing the 4,8-sphingadienine backbone, a reaction catalyzed by glucosylceramide synthase. The presence of the 4,8-sphingadienine backbone in these plant-derived glucocerebrosides highlights a key metabolic fate for this specific sphingoid base. nih.gov Upon ingestion, these glucocerebrosides can be hydrolyzed in the gut, releasing the bioactive 4,8-sphingadienine metabolite. nih.govresearchgate.net
Ceramide Synthesis with Sphingadiene Long-Chain Bases
The sphingoid base this compound, also known as 4,8-sphingadienine, serves as a crucial backbone for the synthesis of complex sphingolipids, particularly ceramides. Research indicates that 4,8-sphingadienine can actively stimulate the production of endogenous ceramides. nih.govresearchgate.netnih.gov Studies on normal human epidermal keratinocytes have shown that 4,8-sphingadienine upregulates the expression of genes related to the de novo synthesis of ceramide. nih.govresearchgate.net This suggests that the availability of this specific sphingoid base can directly influence the rate of ceramide production within the cell.
In fungi and plants, 4,8-sphingadiene is a commonly found sphingoid base. nih.govfrontiersin.org The β-glucosylceramides present in soybean, rice bran, and wheat often feature 4,8-sphingadiene as their primary sphingoid base component. nih.gov In certain fungi, this sphingadiene backbone is utilized to form ceramide, which is subsequently converted into glucosylceramide. frontiersin.org Laboratory experiments further confirm this metabolic relationship; in vitro assays using membrane fractions from cells overexpressing ceramide synthase have successfully produced 4,8-sphingadiene-ceramides when supplied with 4,8-sphingadiene as a substrate. researchgate.net
The process involves the N-acylation of the sphingadiene base by a ceramide synthase (CerS) enzyme, which attaches a fatty acid to the amino group of the sphingoid backbone, forming the characteristic amide linkage of ceramide. researchgate.netnih.govacs.org This newly synthesized ceramide can then enter various metabolic pathways to form more complex sphingolipids like sphingomyelin (B164518) or glycosphingolipids. nih.gov
| Finding | Organism/System Studied | Key Outcome | Reference |
|---|---|---|---|
| Gene Upregulation | Normal Human Epidermal Keratinocytes | 4,8-sphingadienine treatment led to the upregulation of genes involved in de novo ceramide synthesis. | nih.govresearchgate.net |
| Endogenous Production | 3-Dimensional Human Skin Model | Treatment with 4,8-sphingadienine increased overall ceramide production. | nih.govnih.gov |
| In Vitro Synthesis | HEK 293T cell membranes overexpressing CERS5 | Demonstrated the direct enzymatic conversion of 4,8-sphingadiene into 4,8-sphingadiene-ceramide. | researchgate.net |
| Natural Occurrence | Plants (Soybean, Rice, Wheat) | 4,8-sphingadiene is the major sphingoid base found in β-glucosylceramides. | nih.gov |
Catabolism and Degradation of this compound and its Metabolites
The breakdown of this compound and its more complex metabolites follows the general catabolic pathways established for sphingolipids. This process is essential for maintaining cellular homeostasis and involves a series of enzymatic steps that ultimately break down the sphingoid base into simpler molecules. The primary route for degradation begins with the hydrolysis of complex sphingolipids to release the free sphingadiene base, which is then phosphorylated and irreversibly cleaved.
Hydrolysis of Complex Sphingolipids to 4,8-Sphingadienine
The catabolism of sphingadiene-containing lipids begins with the breakdown of complex forms, such as glucosylceramides, into the free sphingoid base, 4,8-sphingadienine. researchgate.net This process is a critical first step in the salvage pathway of sphingolipid metabolism. nih.gov Dietary sphingolipids, for instance, are subjected to enzymatic hydrolysis within the gut lumen, a process that releases metabolites including ceramides and free sphingoid bases like 4,8-sphingadienine. researchgate.netresearchgate.net
This hydrolytic process can be replicated in laboratory settings through acidolysis. For example, glucosylceramides derived from konjac can be digested using hydrochloric acid to yield their constituent sphingoids, with 4,8-sphingadienine being a major product. nih.govresearchgate.netnih.gov In the cellular context, this breakdown occurs within the endolysosomal pathway, where complex sphingolipids are transported for degradation by a series of lysosomal hydrolases. nih.gov These enzymes systematically remove head groups and fatty acids, ultimately liberating the sphingoid base for further metabolism or recycling. nih.gov
Phosphorylation by Sphingosine Kinases (SphK1, SphK2)
Once freed from complex lipids, 4,8-sphingadienine becomes a substrate for sphingosine kinases (SphK), specifically SphK1 and SphK2. These enzymes catalyze the ATP-dependent phosphorylation of the C1-hydroxyl group of the sphingoid base, converting it into 4,8-sphingadienine-1-phosphate. This phosphorylation is a critical regulatory step in sphingolipid metabolism, committing the molecule to its final degradation pathway. nih.gov
Studies have shown that both plant and mammalian sphingosine kinases can effectively phosphorylate 4,8-sphingadienine.
Arabidopsis SphK: Research on Arabidopsis thaliana has demonstrated that its sphingosine kinase activity, primarily associated with the cell membrane, preferentially phosphorylates Δ4-unsaturated long-chain bases, including sphingosine and 4,8-sphingadienine. oup.comnih.gov The SphK2 isoform in Arabidopsis is also known to phosphorylate 4,8-sphingadienine. uniprot.org
Mammalian SphK1: Mammalian SphK1 has been found to phosphorylate 4,8-sphingadienine with an efficiency comparable to that of its primary substrate, sphingosine. nih.govpsu.eduresearchgate.net
This enzymatic conversion is the gateway to the final catabolic step mediated by sphingosine-1-phosphate lyase. nih.gov
| Enzyme Source | Kinase Type | Activity towards 4,8-Sphingadienine | Reference |
|---|---|---|---|
| Arabidopsis thaliana | SphK (general) | Phosphorylates predominantly Δ4-unsaturated bases like 4,8-sphingadienine. | oup.comnih.gov |
| Arabidopsis thaliana | SphK2 | Phosphorylates various long-chain bases including 4,8-sphingadienine. | uniprot.org |
| Mammalian | SphK1 | Phosphorylates 4,8-sphingadienine as efficiently as sphingosine. | nih.govpsu.eduresearchgate.net |
Degradation via Sphingosine 1-Phosphate Lyase Pathway
The irreversible degradation of 4,8-sphingadienine-1-phosphate occurs via the action of sphingosine-1-phosphate lyase (SPL). This enzyme represents the final step and the sole exit point for the sphingolipid catabolic pathway. nih.govresearchgate.net SPL is a pyridoxal (B1214274) 5'-phosphate-dependent enzyme located in the endoplasmic reticulum that cleaves the C2-C3 carbon-carbon bond of the phosphorylated sphingoid base. nih.govnih.govmdpi.com
The cleavage of a generic sphingosine-1-phosphate yields two products: phosphoethanolamine and a long-chain aldehyde, specifically trans-2-hexadecenal. researchgate.net By extension, the degradation of 4,8-sphingadienine-1-phosphate would result in phosphoethanolamine and a corresponding C16 long-chain aldehyde with an additional double bond derived from the original sphingadiene structure. This reaction permanently removes the sphingoid base from the cellular pool, preventing its re-incorporation into complex sphingolipids. mdpi.com
Comparative Metabolic Stability of Sphingadiene-Containing Lipids
Research suggests that sphingadienes and their metabolites may exhibit different metabolic stability compared to their more saturated counterparts like sphingosine. Some studies indicate that sphingadienes might have a longer half-life in certain cellular environments. This could be attributed to a slower rate of phosphorylation by sphingosine kinases, which is the initial step for degradation. nih.gov
Furthermore, in vitro studies comparing the degradation of different sphingoid bases have provided insights into their relative stability. While a related compound, 4,14-sphingadiene (SPD), is metabolized into its ceramide and 1-phosphate forms with an efficiency similar to that of sphingosine, it has been shown to be less susceptible to the final cleavage reaction by the sphingosine-1-phosphate lyase. researchgate.netresearchgate.net This reduced susceptibility to degradation suggests that sphingadiene-containing lipids may persist longer in the cell before being catabolized, potentially altering the balance of bioactive sphingolipid metabolites. researchgate.net
Biological Functions and Molecular Mechanisms of 4 Trans 8 Trans Sphingadiene
Regulation of Key Cellular Processes
4-trans-8-trans-Sphingadiene exerts its biological effects by intervening in critical cellular activities, including cell proliferation, differentiation, apoptosis, and autophagy. These regulatory functions underscore its potential as a chemopreventive agent.
Sphingolipids and their metabolites are integral to the regulation of cell growth and differentiation. nih.gov 4,8-Sphingadiene, a notable sphingoid base, has been shown to influence these processes. Alterations in sphingolipid metabolism have been linked to carcinogenesis, and compounds like 4,8-sphingadiene can impact cell proliferation by modulating signaling pathways that are often dysregulated in cancer. researchgate.net While the broader class of sphingolipids is known to regulate cell proliferation and differentiation, the specific and detailed mechanisms of this compound in these processes are an ongoing area of research. researchgate.net
A significant body of research highlights the pro-apoptotic activity of 4,8-sphingadiene in various cancer cell lines. This programmed cell death is a crucial mechanism for eliminating malignant cells.
Caco-2 and HT29 Cells: Studies have demonstrated that 4,8-sphingadienes can induce apoptosis in human colon cancer cells, including the Caco-2 and HT29 cell lines. nih.gov This effect is often mediated through the activation of caspases, which are key executioner proteins in the apoptotic cascade. researchgate.net For instance, in HT29 cells, treatment with related sphingadienes led to increased caspase-3 activity and cleavage of PARP, both hallmarks of apoptosis. researchgate.net
HL-60 Cells: The cytotoxic effects of 4,8-sphingadienes have also been observed in the human promyelocytic leukemia cell line, HL-60. nih.gov The induction of apoptosis in these cells further supports the broad anti-cancer potential of this sphingolipid metabolite.
The table below summarizes the apoptotic effects of sphingadienes on these cancer cell lines.
| Cell Line | Cancer Type | Key Findings |
| Caco-2 | Colon Adenocarcinoma | 4,8-Sphingadienes induce apoptosis. nih.gov |
| HL-60 | Promyelocytic Leukemia | 4,8-Sphingadienes are cytotoxic and induce apoptosis. nih.gov |
| HT29 | Colon Adenocarcinoma | Sphingadienes induce apoptosis via caspase-3 activation and PARP cleavage. researchgate.net |
In addition to apoptosis, sphingadienes have been implicated in the regulation of autophagy, a cellular process of self-degradation that can either promote cell survival or contribute to cell death. Research indicates that sphingadienes can promote autophagy in colon cancer cells. researchgate.net This suggests a complex interplay between apoptosis and autophagy in the cellular response to 4,8-sphingadiene, where both processes may contribute to its anti-tumor effects.
Intracellular Signaling Pathway Modulation
The biological functions of this compound are largely attributed to its ability to modulate critical intracellular signaling pathways that are frequently hyperactivated in cancer.
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. Its aberrant activation is a common feature of many cancers. nih.gov Sphingadienes have been shown to be potent inhibitors of this pathway. nih.gov
Research indicates that sphingadienes can prevent the translocation of Akt, a key kinase in the pathway, from the cytosol to the plasma membrane, thereby inhibiting its activation. nih.gov This blockade of the PI3K/Akt pathway ultimately leads to the arrest of cancer cell growth. nih.gov The inhibition of Akt-dependent signaling is a crucial mechanism by which sphingadienes exert their anti-proliferative and pro-apoptotic effects. researchgate.net
The Wnt signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its dysregulation is strongly associated with colon cancer. 4,8-sphingadiene has been identified as an inhibitor of this pathway through a specific molecular mechanism. researchgate.net
Studies have revealed that sphingadienes downregulate Wnt signaling through a protein phosphatase 2A (PP2A)/Akt/glycogen synthase kinase 3β (GSK3β)-dependent mechanism. nih.govresearchgate.net In this axis, PP2A is a tumor suppressor that can be inactivated by Akt. By inhibiting Akt, sphingadienes can lead to the activation of PP2A. Activated PP2A, in turn, can dephosphorylate and activate GSK3β. GSK3β is a key negative regulator of the Wnt pathway, as it phosphorylates β-catenin, marking it for degradation. By promoting the degradation of β-catenin, 4,8-sphingadiene effectively suppresses Wnt signaling, thereby inhibiting colon carcinogenesis. nih.govresearchgate.net
The following table outlines the key signaling pathways modulated by this compound.
| Signaling Pathway | Effect of this compound | Key Molecular Events |
| PI3K/Akt | Inhibition | Prevents Akt translocation to the plasma membrane, inhibiting its activation. nih.gov |
| Wnt | Downregulation | Inhibits Akt, leading to PP2A activation, GSK3β activation, and subsequent degradation of β-catenin. nih.govresearchgate.net |
Anti-inflammatory Mechanisms in Endothelial Cells
This compound, a plant-derived sphingoid base, has demonstrated significant anti-inflammatory properties within human endothelial cells. nih.govresearchgate.net Research has shown that this compound can effectively inhibit the expression of key pro-inflammatory molecules that are induced by inflammatory stimuli such as tumor necrosis factor-α (TNF-α) and lipopolysaccharide (LPS). nih.govresearchgate.net Specifically, this compound was found to suppress the expression of Interleukin-8 (IL-8), a chemokine crucial for attracting neutrophils to sites of inflammation, and E-selectin, an adhesion molecule that facilitates the binding of leukocytes to the endothelial surface. nih.govresearchgate.net
This inhibitory action occurs in a dose-dependent manner. nih.gov Notably, the anti-inflammatory effects of this compound are observed at concentrations significantly lower than those that would affect cell viability, indicating a specific mechanism of action rather than general cytotoxicity. nih.gov These findings highlight the potential of this compound as a modulator of inflammatory responses at the level of the vascular endothelium. nih.govresearchgate.net
Table 1: Anti-inflammatory Effects of this compound in Human Endothelial Cells
| Inflammatory Stimulus | Inhibited Molecule | Biological Function of Inhibited Molecule | Key Finding |
|---|---|---|---|
| Tumor Necrosis Factor-α (TNF-α) | Interleukin-8 (IL-8) | Neutrophil chemoattractant | Expression was significantly inhibited in a dose-dependent manner. nih.govresearchgate.net |
| Lipopolysaccharide (LPS) | E-selectin | Leukocyte adhesion molecule |
Broader Biological Impacts
The role of this compound in neuronal development is complex, with its effects on neurite outgrowth being highly dependent on its molecular context and stereochemistry. When incorporated into konjac ceramide (kCer), the geometry of the double bond at the C8 position is a critical determinant of its biological activity. nih.govnih.gov
Studies on nerve growth factor (NGF)-primed PC12 cells revealed that ceramides (B1148491) containing a sphingadienine (B150533) base with an 8-trans double bond were essential for activating the semaphorin 3A (Sema3A) signaling pathway. nih.govnih.gov This activation leads to the phosphorylation of collapsin response mediator protein 2 (CRMP2), resulting in an inhibition of neurite outgrowth and distinct morphological changes, characterized by the cells adopting a spindle-like shape with remaining long neurites. nih.gov
Conversely, the 8-cis isomer of sphingadienine, when part of a ceramide, did not activate the Sema3A-like pathway. nih.govnih.gov While it also led to neurite outgrowth inhibition, it resulted in a different cellular morphology of round cells with short neurites, an effect that may be influenced by cytotoxicity at higher concentrations. nih.gov These findings indicate that the 8-trans geometry of sphingadienine is specifically recognized by the Sema3A receptor, Neuropilin-1 (Nrp1), thereby modulating neuronal morphology and neurite extension through a defined signaling cascade. nih.govnih.gov
Table 2: Effect of Sphingadienine Isomers in Konjac Ceramide on Neurite Outgrowth
| Isomer | Sema3A Pathway Activation | Effect on Neurite Outgrowth | Resulting Cell Morphology |
|---|---|---|---|
| 8-trans-Sphingadienine | Yes | Inhibition with specific remodeling | Spindle-like shape with long neurites. nih.gov |
| 8-cis-Sphingadienine | No | Inhibition | Round cells with short neurites. nih.gov |
As a sphingoid base, this compound is a fundamental structural component of sphingolipids, which are critical players in the organization and dynamics of cellular membranes. researchgate.net Sphingolipids, along with cholesterol, are known to segregate into distinct microdomains within the plasma membrane, often referred to as lipid rafts. These domains are more ordered and thicker than the surrounding bilayer and serve as platforms for concentrating specific proteins, thereby facilitating signal transduction and other cellular processes.
The unique structure of this compound, with its specific chain length and double bond configuration, influences the physicochemical properties of the complex sphingolipids into which it is incorporated. These properties, such as acyl chain packing and intermolecular hydrogen bonding capacity, directly contribute to the stability and function of membrane domains. By forming the backbone of various sphingolipids, this compound helps to regulate membrane fluidity, permeability, and the lateral organization of membrane proteins, which are essential for proper cellular function. researchgate.net
In plants, the desaturation of sphingolipid long-chain bases (LCBs) plays a crucial role in the response to environmental stress, particularly low temperatures. The enzyme sphingolipid Δ8 long-chain base desaturase (SLD) is responsible for introducing a double bond at the C8 position of the LCB, creating both cis and trans isomers, including the precursor to this compound. nih.gov
Research in tomato (Solanum lycopersicum) and Arabidopsis has demonstrated that this Δ8 desaturation is vital for chilling tolerance. nih.gov When the gene for the SLD enzyme was suppressed in tomato plants, the plants exhibited significantly increased sensitivity to cold stress. This was evidenced by greater membrane damage and more severe harm to chloroplasts compared to wild-type plants under chilling conditions. nih.gov
The presence of Δ8-unsaturated sphingolipids is believed to be critical for maintaining the fluidity and integrity of cellular membranes at low temperatures. nih.gov A decrease in these specific sphingolipids, which would result from reduced SLD activity, diminishes the membrane's ability to withstand the physical stress of chilling, leading to cellular damage. This highlights the structural importance of sphingoid bases like this compound in plant adaptation to abiotic stress. nih.gov
Table 3: Effects of SLD Gene Knockdown on Tomato Plants Under Chilling Stress
| Phenotype | Observation in SLD Knockdown Plants |
|---|---|
| Chilling Tolerance | Reduced; increased sensitivity to cold. nih.gov |
| Membrane Integrity | Increased damage after cold stress. nih.gov |
| Chloroplast Structure | More severe damage compared to wild-type. nih.gov |
This compound influences lipid metabolism through its role as a precursor in ceramide synthesis and as a signaling molecule that can activate key metabolic regulators. nih.gov Studies have shown that 4,8-sphingadienine can upregulate the expression of genes involved in the de novo synthesis of ceramides in human epidermal keratinocytes. nih.gov
Furthermore, 4,8-sphingadienine has been identified as a ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.gov PPARγ is a master transcriptional regulator of adipogenesis, the process of forming new fat cells (adipocytes). Activation of PPARγ is essential for initiating the differentiation of preadipocytes into mature adipocytes and for regulating the expression of genes involved in lipid uptake and storage.
Advanced Analytical Methodologies for 4 Trans 8 Trans Sphingadiene Research
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is the cornerstone of modern lipidomics, offering unparalleled sensitivity and specificity for molecular analysis. When applied to 4-trans-8-trans-sphingadiene, various MS-based approaches provide complementary information, from initial detection to detailed structural elucidation.
Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is a widely used technique for the sensitive detection and quantification of sphingolipids, including this compound. researchgate.net ESI is a soft ionization method that generates intact molecular ions (e.g., [M+H]⁺) from lipid extracts with minimal fragmentation, making it ideal for analyzing complex mixtures. nih.gov
In a typical ESI-MS/MS experiment, the ion corresponding to this compound is first isolated. It is then subjected to fragmentation through collision-induced dissociation (CID), where the ion collides with an inert gas. This process breaks the molecule apart in a predictable manner, producing a unique "fingerprint" of fragment ions. For sphingoid bases, CID spectra are characterized by neutral losses of water and cleavages along the sphingoid backbone. nih.gov This fragmentation pattern is used for both qualitative identification and quantitative analysis, often performed in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. researchgate.net
High-resolution mass spectrometry (HRMS), utilizing instruments such as Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements. nih.govyoutube.com This capability is crucial for determining the elemental composition of an unknown analyte, which helps to confirm its identity as this compound and differentiate it from other isobaric (same nominal mass) lipid species. nih.gov The high resolving power of these instruments allows for the separation of ions with very small mass differences, reducing ambiguity in complex spectra. When coupled with tandem MS techniques, HRMS provides accurate mass data for both the precursor ion and its fragments, significantly increasing the confidence in structural assignments. nih.gov
The study of this compound can be approached through two main sphingolipidomics strategies: targeted and untargeted analysis.
Targeted Sphingolipidomics : This approach focuses on the quantitative analysis of a predefined list of known sphingolipids, including this compound. It typically employs triple quadrupole mass spectrometers in MRM mode, which offers exceptional sensitivity and a wide dynamic range. researchgate.net By monitoring specific precursor-to-product ion transitions, this method can accurately measure the concentration of the target sphingadiene even at low levels in complex biological samples. researchgate.net
Untargeted Sphingolipidomics : This discovery-oriented approach aims to comprehensively profile all detectable sphingolipids in a sample without prior selection. researchgate.net Using HRMS instruments, researchers acquire full scan mass spectra to detect a wide range of lipid species. Subsequent data processing involves identifying features, determining their elemental composition, and performing MS/MS for structural characterization. This method is powerful for discovering novel sphingadiene-containing lipids or for observing unexpected changes in the sphingolipid profile under different biological conditions.
A significant challenge in lipidomics is distinguishing between isomers, particularly those that differ only in the position of double bonds. Conventional CID-MS/MS often fails to provide this level of structural detail. nih.gov Advanced fragmentation techniques have been developed to overcome this limitation.
Ultraviolet Photodissociation (UVPD)-MS/MS : UVPD is a high-energy fragmentation method that induces unique bond cleavages not typically observed with CID. nih.govresearchgate.net For sphingadienes, 193 nm UVPD can induce cleavage directly at the carbon-carbon double bonds, generating diagnostic fragment ions that unequivocally reveal their positions along the aliphatic chain. nih.govresearchgate.netresearchgate.net This makes UVPD an exceptionally powerful tool for distinguishing this compound from its isomers, such as 4,6- or 4,14-sphingadiene. researchgate.netacs.org
Ozone-Induced Dissociation (OzID)-MS : OzID is a chemical fragmentation technique where mass-selected ions react with ozone gas inside the mass spectrometer. nih.gov This reaction is specific to carbon-carbon double bonds and results in cleavage at these sites, producing characteristic aldehyde and Criegee ion fragments. nih.gov The masses of these fragment pairs directly pinpoint the location of the double bonds. nih.govacs.org OzID has been successfully applied to resolve double bond positional isomers in a variety of lipid classes and is highly effective for the structural elucidation of sphingadienes. nih.govuow.edu.au
| Technique | Fragmentation Principle | Key Advantage for 4,8-Sphingadiene | Typical Outcome |
|---|---|---|---|
| CID-MS/MS | Collisional activation with inert gas | Confirms sphingoid backbone structure | Fragments related to water loss and backbone cleavage; does not locate double bonds. |
| UVPD-MS/MS | Absorption of UV photons (e.g., 193 nm) | Provides direct cleavage at C=C bonds nih.govresearchgate.net | Generates diagnostic ions that pinpoint the Δ4 and Δ8 double bond positions. |
| OzID-MS | Ion-molecule reaction with ozone | Specific and predictable cleavage at C=C bonds nih.govnih.gov | Produces unique pairs of aldehyde and Criegee ions for each double bond, confirming the 4,8-diene structure. |
Chromatographic Separation Techniques for Sphingadiene Analysis
To reduce the complexity of biological extracts before mass spectrometric analysis, chromatographic separation is essential. This step isolates lipids into different fractions, minimizing ion suppression effects and allowing for more accurate identification and quantification.
High-performance liquid chromatography (HPLC), particularly when coupled with MS (LC-MS), is the gold standard for lipidomics analysis. nih.gov For separating this compound from other lipids, reversed-phase (RP) HPLC is most commonly used. nih.gov
In RP-HPLC, lipids are separated based on their hydrophobicity. The separation is influenced by the length of the aliphatic chain and the number and position of double bonds. nih.gov this compound, being a relatively nonpolar molecule, is well-retained on C18 stationary phases. The use of ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particle columns further enhances separation efficiency and reduces analysis time. nih.gov The retention time from the HPLC separation provides an additional layer of identification, complementing the mass spectral data and helping to distinguish between different lipid classes and isomers. nih.govnih.gov
| Methodology | Specific Technique | Primary Application in Sphingadiene Research |
|---|---|---|
| Mass Spectrometry | ESI-MS/MS (CID) | Detection and quantification (MRM) of the sphingadiene backbone. |
| High-Resolution MS (HRMS) | Accurate mass measurement for elemental composition confirmation. nih.gov | |
| UVPD-MS/MS | Unambiguous localization of Δ4 and Δ8 double bonds. nih.govresearchgate.net | |
| OzID-MS | Specific chemical cleavage to confirm Δ4 and Δ8 double bond positions. nih.gov | |
| Chromatography | Reversed-Phase HPLC/UHPLC | Separation from other lipids in complex mixtures prior to MS analysis. nih.govnih.gov |
Gas Chromatography (GC) for Sphingoid Base Profiling
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of sphingoid bases like this compound. researchgate.netacs.org This method is highly valued for its ability to separate complex mixtures of sphingoid bases and provide detailed structural information. researchgate.net For a comprehensive profiling, sphingolipids are first hydrolyzed to release the free sphingoid bases. Due to their low volatility and polar nature, these bases require chemical derivatization prior to GC analysis. A common procedure involves converting the hydroxyl and amino groups into more volatile trimethylsilyl (B98337) (TMS) ethers. acs.org
Once derivatized, the sample is injected into the GC system, where the different sphingoid bases are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the specific sphingoid base. acs.org The fragmentation pattern of the TMS derivative of this compound would yield characteristic ions that confirm the chain length, the number and position of hydroxyl groups, and the location of the double bonds. For instance, GC-MS analysis has been successfully used to identify phytosphingosine (B30862) and other sphingoid bases in fungal lipid extracts. researchgate.net
| Parameter | Condition | Purpose |
|---|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Increases volatility for GC analysis |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | Separation of derivatized sphingoid bases |
| Oven Program | Initial 150°C, ramp to 300°C at 5°C/min | Elution of different sphingoid bases based on volatility |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Generates reproducible fragmentation patterns |
| MS Detection | Scan mode (m/z 50-650) | Provides a full mass spectrum for identification |
Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment
The precise stereochemistry of this compound—referring to the configuration of its chiral centers and the geometry of its double bonds—is critical to its biological function. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are indispensable tools for these stereochemical assignments. nih.govcolumbia.edu
NMR Spectroscopy is used to determine the relative configuration of the molecule, including the geometry of the double bonds. nih.gov For this compound, ¹H NMR is particularly informative. The trans (or E) configuration of the double bonds at the C4-C5 and C8-C9 positions can be confirmed by the large coupling constants (typically in the range of 11-18 Hz) between the vinylic protons. libretexts.orgnih.gov Furthermore, the chemical shifts and coupling patterns of the protons on the stereogenic carbons (C2 and C3) help to establish the erythro or threo relationship between the amino and hydroxyl groups. nih.gov For example, in the synthesis of sphingadienes, the removal of the undesired threo isomer can be monitored by ¹H NMR, where the signals for the erythro and threo isomers are distinct. nih.gov
| Proton(s) | Typical Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Stereochemical Information |
|---|---|---|---|
| Olefinic H (C4-H, C5-H) | 5.3 - 5.9 | ~15 Hz | Confirms trans (E) geometry of Δ⁴ double bond nih.gov |
| Allylic H (C3-H) | ~4.0 - 5.2 | Variable | Chemical shift and coupling pattern differ between erythro and threo isomers nih.gov |
| Olefinic H (C8-H, C9-H) | 5.3 - 5.5 | ~15 Hz | Confirms trans (E) geometry of Δ⁸ double bond nih.gov |
Circular Dichroism (CD) Spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. chiralabsxl.com Since natural sphingoid bases often have weak intrinsic CD signals, they are typically derivatized with chromophores to enhance the signal. The exciton (B1674681) chirality method is a highly sensitive approach used for stereochemical assignment of sphingolipids. columbia.edu This method allows for the determination of all possible configurational isomers of sphingoid bases. More recently, Vibrational Circular Dichroism (VCD) has been applied to the stereochemical analysis of sphingosine (B13886), providing a way to discriminate between all stereoisomers even without derivatization. nih.govresearchgate.netresearchgate.net This technique relies on identifying characteristic VCD patterns in the infrared region that act as markers for specific stereoisomers. nih.gov
Application of Isotopic Labeling for Metabolic Tracing Studies (e.g., Deuterium-labeling)
Isotopic labeling is a cornerstone of metabolic research, enabling scientists to trace the synthesis, conversion, and degradation of molecules within a biological system. nih.govkuleuven.be In the study of this compound, stable isotopes such as deuterium (B1214612) (²H or D) are incorporated into precursor molecules to follow their metabolic fate. nih.govcaymanchem.com
The general strategy involves introducing a labeled precursor, such as D-labeled L-serine or a D-labeled fatty acid, into a cell culture or organism. nih.gov These precursors are then utilized in the de novo synthesis pathway of sphingolipids. nih.gov As the labeled atoms are incorporated into newly synthesized sphingoid bases, including this compound, these molecules become "heavier."
These labeled sphingolipids can then be extracted and analyzed using mass spectrometry. gist.ac.krspringernature.com The increase in mass allows the labeled, newly synthesized molecules to be distinguished from the pre-existing, unlabeled pool. nih.govcaymanchem.com By tracking the appearance of the label in different downstream metabolites over time, researchers can map out metabolic pathways, determine the rates of synthesis and turnover (flux), and understand how these processes are altered in various physiological or pathological states. youtube.com For example, deuterium oxide (D₂O) can be used for metabolic labeling of all lipid classes, providing a global view of lipid turnover. gist.ac.kr
Methods for Extraction and Sample Preparation for Comprehensive Sphingolipidomic Analysis
The first and most critical step in the analysis of this compound is its efficient extraction from the biological matrix, a process that must preserve its structure and minimize degradation. nih.govnih.gov Comprehensive sphingolipidomic analysis aims to quantify a wide range of sphingolipid species simultaneously.
A widely used method for lipid extraction is a biphasic solvent system, such as the one developed by Bligh and Dyer, which typically uses a chloroform/methanol/water mixture. frontiersin.org Another common approach involves a simple one-step extraction with methanol, which has shown advantages in terms of simplicity and sample volume requirements for plasma sphingolipid analysis. researchgate.net For fungal sphingolipids, a specific extraction buffer followed by a Bligh and Dyer extraction is often employed. frontiersin.org
After the initial extraction of total lipids, the sample often requires further processing. To analyze the sphingoid base backbone specifically, complex sphingolipids are subjected to acid or base hydrolysis to cleave the amide-linked fatty acids and polar head groups. Following hydrolysis, the liberated free sphingoid bases, including this compound, can be partitioned into an organic solvent. Solid-phase extraction (SPE) is frequently used as a subsequent clean-up step to remove interfering substances and to fractionate the lipid classes, enriching the sample for the sphingoid bases of interest before instrumental analysis. frontiersin.org These rigorous preparation steps are essential for obtaining accurate and reliable data in a comprehensive sphingolipidomic analysis. nih.govspringernature.com
Synthetic Strategies for Research Grade 4 Trans 8 Trans Sphingadiene and Analogs
Practical Multigram-Scale Synthesis for Biological Evaluation
The need for substantial quantities of sphingadienes for in-depth biological and pharmacological studies has driven the development of scalable synthetic protocols. A notable practical synthesis allows for the preparation of 4,8-sphingadiene in gram quantities. nih.gov This scalability is essential for moving beyond initial laboratory studies to more extensive evaluations. nih.gov
The synthesis begins with commercially available and relatively inexpensive starting materials, proceeding through robust reactions to yield the target sphingadiene. A critical part of this large-scale synthesis involves the preparation of a key aldehyde intermediate, 4(E)-tetradecenal, which is not commercially available. This was achieved through an ester enolate Ireland-Claisen rearrangement to ensure the correct trans geometry of the double bond. nih.gov
Key Synthetic Intermediates and Reaction Pathways
The efficient construction of the 4,8-sphingadiene backbone relies on a series of carefully chosen intermediates and stereoselective reactions. The control of stereochemistry at the C2 (amino) and C3 (hydroxyl) positions is typically established early in the synthesis using a chiral precursor, while the geometry of the two double bonds is installed through specific olefination and rearrangement reactions.
The use of chiral precursors derived from amino acids is a common and effective strategy for establishing the correct stereochemistry in sphingolipid synthesis. researchgate.netresearchgate.net (S)-Garner ester, which is derived from L-serine, is a widely used chiral building block that contains the required (S)-configuration for the C2 amine. nih.govbeilstein-journals.org Its cyclic acetonide structure protects the amine and adjacent hydroxyl group, while the ester functionality provides a handle for elaboration into the sphingoid base backbone. beilstein-journals.orgd-nb.info
In the multigram-scale synthesis of 4,8-sphingadiene, the process starts with the reaction of (S)-Garner ester with dimethyl methylphosphonate (B1257008) to form a β-ketophosphonate. nih.gov This intermediate sets the stage for the subsequent introduction of the rest of the carbon chain. The high facial selectivity in reactions involving Garner's aldehyde (the reduced form of the ester) is well-documented, typically proceeding through a Felkin-Anh non-chelation model to yield anti-adducts with high diastereoselectivity. nih.gov This inherent stereocontrol makes it an invaluable tool for the synthesis of complex amino alcohols.
Olefination reactions are fundamental to installing the double bonds in the sphingadiene structure. The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for this purpose as it reliably produces the thermodynamically favored (E)-alkene, which is required for the C4-C5 double bond. nih.gov
In a practical synthesis of 4,8-sphingadiene, the β-ketophosphonate intermediate, derived from Garner ester, undergoes an HWE reaction with a γ,δ-unsaturated aldehyde (4(E)-tetradecenal). nih.gov The deprotonation of the β-ketophosphonate with a mild base like potassium carbonate generates a stabilized phosphonate (B1237965) carbanion. This carbanion then reacts with the aldehyde to furnish an enone product, stereoselectively forming the trans double bond at the C4 position. nih.gov The water-soluble phosphate (B84403) byproduct of the HWE reaction is easily removed, simplifying purification. nih.gov
Table 1: Key Olefination Step in 4,8-Sphingadiene Synthesis
| Reaction Type | Reactants | Product Feature | Stereoselectivity | Reference |
| Horner-Wadsworth-Emmons | β-ketophosphonate and 4(E)-tetradecenal | C4-C5 trans double bond | High E-selectivity | nih.gov |
Stereoselective alkylation and functionalization in this context primarily refer to the addition of carbon chains to the chiral backbone precursor. The addition of organometallic reagents to Garner's aldehyde is a key method for carbon chain elongation and functionalization. nih.gov The stereochemical outcome of such additions is influenced by the reagent and reaction conditions, but often shows high diastereoselectivity. nih.gov For example, the addition of vinyl organometallic reagents to (S)-Garner's aldehyde typically provides the anti-adduct as the major product. nih.gov
This process can be considered a stereoselective alkylation of the aldehyde's carbonyl carbon. By choosing a nucleophile that contains the remainder of the sphingoid base's carbon chain, this reaction directly establishes a new stereocenter and builds the core structure. Although not a distinct alkylation of an enolate, this nucleophilic addition to a chiral aldehyde is a critical functionalization step that leverages the stereochemistry of the starting material to control the formation of the final product. nih.gov
Intramolecular cyclization is employed as a strategic step in modern, scalable syntheses of sphingadienes to protect the sensitive stereocenters and facilitate purification. nih.gov In a multigram synthesis of 4,8-sphingadiene, after the formation of the diene system and reduction of the C3-keto group, the resulting N-Boc protected intermediate is subjected to base-catalyzed intramolecular cyclization. nih.gov
Specifically, the C3-hydroxyl group reacts with the N-Boc group in the presence of a catalytic amount of potassium hydride (KH). nih.gov This reaction results in the cleavage of the Boc group and the formation of a stable oxazolidinone derivative. nih.gov This cyclic carbamate (B1207046) intermediate is crucial because it locks the stereochemistry and allows for the efficient separation of the desired erythro isomer from any contaminating threo isomer that may have formed during the reduction step. nih.gov This approach circumvents the problems of byproduct formation and stereoisomer separation that plagued earlier synthetic routes. nih.gov
Stereoselective Synthesis of 4,8-Sphingadiene Isomers
While the 4-trans double bond is a conserved feature, the geometry of the C8-C9 double bond can vary, with both (4E,8E) and (4E,8Z) isomers being of interest. Natural sources often contain a mixture of E and Z isomers at the C8 position. nih.gov The ability to synthesize specific isomers stereoselectively is essential for studying their distinct biological activities.
The synthesis of the (4E,8E)-sphingadiene isomer is achieved through a route that ensures trans geometry at both double bonds. A key step is the synthesis of the C10 aldehyde fragment, 4(E)-tetradecenal. This is accomplished via an Ireland-Claisen rearrangement, which is known to produce trans-γ,δ-unsaturated carboxylic acids with high stereoselectivity. nih.gov Subsequent reduction and oxidation provide the required trans-aldehyde. When this aldehyde is used in the Horner-Wadsworth-Emmons reaction, which also strongly favors the E-isomer, the (4E,8E) geometry of the final product is secured. nih.gov
Conversely, the synthesis of (4E,8Z)-sphingadiene requires a different strategy to install the cis double bond at the C8 position. One reported method involves a Wittig reaction. tandfonline.comtandfonline.com This approach utilizes a (4Z)-tetradecenyl bromide fragment, which is converted into a phosphonium (B103445) ylide. The Wittig reaction between this ylide and a chiral aldehyde derived from 2,4-O-benzylidene-D-threose generates the (4E,8Z) diene system. tandfonline.comtandfonline.com Another general and powerful method for creating Z-alkenes is the stereoselective reduction of an alkyne using a poisoned catalyst, such as Lindlar's catalyst. This approach has been successfully used to produce the desired Z-configuration in other sphingoid bases and represents a viable alternative pathway for accessing the 8Z isomer. nih.gov
Table 2: Comparison of Synthetic Strategies for 4,8-Sphingadiene Isomers
| Isomer | Key Reaction for C8-C9 Bond | Precursor Fragment for C8-C9 Bond | Reference |
| (4E,8E) | Ireland-Claisen Rearrangement / HWE Reaction | Allylic alcohol for rearrangement | nih.gov |
| (4E,8Z) | Wittig Reaction | (4Z)-tetradecenyl bromide | tandfonline.comtandfonline.com |
| (4E,8Z) (General) | Lindlar Hydrogenation | Corresponding alkyne | nih.gov |
Synthesis of Labeled Analogues for Metabolic and Mechanistic Investigations
The study of the precise metabolic pathways and mechanisms of action of specific sphingolipids, such as 4-trans-8-trans-sphingadiene, is often challenged by their low endogenous concentrations and the vast complexity of the lipidome. mdpi.comcaymanchem.com To overcome these obstacles, researchers rely on the synthesis of labeled analogues. These specialized molecules serve as powerful tools, enabling sensitive detection and unambiguous tracking within biological systems. The primary strategies involve the incorporation of stable isotopes for mass spectrometry-based analysis or the introduction of bioorthogonal handles for fluorescent imaging.
Isotopically Labeled Analogues
Stable isotope labeling is the gold standard for quantitative metabolic studies using mass spectrometry. caymanchem.com By introducing heavier isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into the structure of this compound, researchers can create tracers that are chemically identical to the natural compound but distinguishable by their mass. This allows for precise monitoring of the compound's absorption, distribution, metabolism, and excretion (ADME).
A common and effective strategy for synthesizing these analogues is to use isotopically labeled precursors in the de novo sphingolipid synthesis pathway. nih.govnih.gov Key precursors for the sphingoid backbone are L-serine and a long-chain fatty acid (typically palmitoyl-CoA). By using commercially available labeled versions of these precursors, such as L-serine-d₃ or palmitate-d₃, the isotopic labels are incorporated into the resulting sphingadiene backbone during enzymatic synthesis in cell-free or whole-cell systems. nih.govnih.gov This approach ensures that the label is integrated into the core structure of the molecule.
These isotopically labeled sphingadienes are invaluable as internal standards in liquid chromatography-mass spectrometry (LC-MS) methods. caymanchem.com Because they share nearly identical physical and chemical properties with their unlabeled counterparts, they co-elute during chromatography and exhibit similar ionization efficiencies, correcting for variations in sample extraction and instrument response. caymanchem.com This leads to highly accurate and reliable quantification of the endogenous compound in complex biological matrices.
The table below summarizes potential isotopically labeled analogues and their precursors for studying this compound.
| Labeled Precursor | Isotope(s) | Position of Label in Final Analogue | Primary Application |
| L-Serine-d₃ | Deuterium (D) | C1, C2, and amino group of the sphingoid backbone | Metabolic tracing, Mass spectrometry internal standard |
| Palmitate-d₃ | Deuterium (D) | Within the long-chain alkyl tail derived from palmitate | Metabolic tracing, Mass spectrometry internal standard |
| L-Serine-¹³C₃,¹⁵N | Carbon-13, Nitrogen-15 | C1, C2, C3, and nitrogen of the sphingoid backbone | Flux analysis, High-resolution mass spectrometry |
Bioorthogonal and Fluorescently Labeled Analogues
To visualize the subcellular localization and dynamic behavior of this compound in living cells, researchers can synthesize analogues containing bioorthogonal functional groups. These groups are chemically inert within the cell but can react specifically with an exogenously supplied probe, a strategy known as bioorthogonal chemistry.
A well-established approach is the introduction of an azide (B81097) (–N₃) group, often at the terminus of the lipid tail (ω-position), to create a molecule like ω-azido-4-trans-8-trans-sphingadiene. rsc.org This azido-analogue can then be administered to cells, where it is metabolized and incorporated into cellular pathways similarly to the native compound. Subsequently, a fluorescent probe containing a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative, is added. The azide and DBCO group undergo a rapid and highly specific "click chemistry" reaction (strain-promoted alkyne-azide cycloaddition), covalently attaching the fluorophore to the sphingadiene analogue. rsc.org
This method allows for direct visualization of the compound's distribution in organelles like the endoplasmic reticulum and Golgi apparatus using fluorescence microscopy, providing critical insights into its trafficking and mechanism of action. rsc.org The synthesis of an ω-azido-sphingadiene would start from L-serine and a long-chain fatty acid that has been chemically modified to contain a terminal azide group. rsc.org
The table below details a potential bioorthogonally labeled analogue for imaging studies.
| Analogue Name | Bioorthogonal Handle | Labeling Reaction | Probe Type | Application |
| ω-azido-4-trans-8-trans-sphingadiene | Azide (–N₃) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | DBCO-Fluorophore | Live-cell fluorescence imaging, Subcellular localization studies |
Q & A
Q. What are the optimal spectroscopic techniques for identifying 4-trans-8-trans-Sphingadiene in complex biological matrices?
Methodological Answer :
- Step 1 : Use LC-MS/MS for preliminary identification due to its high sensitivity in lipid profiling. Optimize ionization parameters (e.g., ESI+ or APCI) to enhance detection of double-bond isomers .
- Step 2 : Confirm geometry using NMR spectroscopy (¹H and ¹³C) with NOESY/ROESY experiments to distinguish trans vs. cis configurations. Cross-validate with synthetic standards .
- Step 3 : Employ FT-IR to detect characteristic C-H out-of-plane bending vibrations for trans double bonds (~970 cm⁻¹) .
Q. How can researchers design controlled experiments to investigate the stability of this compound under varying physiological conditions?
Methodological Answer :
- Hypothesis : Oxidative stress and pH influence stability.
- Design :
- Variables : pH (4–9), temperature (25–37°C), and reactive oxygen species (H₂O₂, O₂⁻).
- Controls : Include antioxidants (e.g., BHT) and inert atmospheres (N₂) to isolate degradation pathways .
- Analysis : Monitor degradation via HPLC-UV at λ=210 nm and quantify by calibration curves. Validate with GC-MS for volatile byproducts .
Q. What strategies are effective for conducting a systematic literature review on the biosynthesis pathways of this compound?
Methodological Answer :
- Step 1 : Use databases (PubMed, SciFinder) with keywords: This compound, sphingolipid biosynthesis, sphingadiene synthase. Filter by publication date (last 10 years) and peer-reviewed journals .
- Step 2 : Apply PICO framework (Population: Saccharomyces cerevisiae; Intervention: gene knockout; Comparison: wild-type; Outcome: sphingadiene levels) to structure foreground questions .
- Step 3 : Critically appraise sources for conflicts (e.g., contradictory enzyme kinetics) and prioritize studies with robust methodologies (e.g., isotopic labeling) .
Advanced Research Questions
Q. How should conflicting NMR data regarding the double bond geometry of this compound be resolved?
Methodological Answer :
Q. What methodological approaches are recommended to elucidate the biological activity mechanisms of this compound in cellular models?
Methodological Answer :
- In vitro : Apply RNA-seq to identify differentially expressed genes in treated vs. untreated cells. Use KEGG pathway analysis to map sphingolipid metabolism .
- In silico : Perform molecular docking (AutoDock Vina) to predict interactions with sphingosine-1-phosphate receptors .
- Validation : Knock out candidate genes (CRISPR/Cas9) and measure sphingadiene-induced apoptosis via flow cytometry .
Q. What advanced computational methods can validate the stereochemical configuration of this compound when experimental data is ambiguous?
Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level and compare computed NMR/IR spectra with experimental data .
- Machine Learning : Train models on published sphingolipid datasets to predict geometry based on fragmentation patterns (e.g., MS/MS libraries) .
- Collaborative Validation : Share raw data via FAIR-compliant repositories (e.g., Chemotion) for peer validation .
Data Contradiction Framework (Based on )
| Step | Action | Example |
|---|---|---|
| 1 | Identify conflicting datasets | NMR δ 5.35 vs. δ 5.42 in literature |
| 2 | Replicate under standardized conditions | Repeat synthesis at pH 7.0, 25°C |
| 3 | Apply consensus criteria | Prioritize studies with >3 independent replicates |
| 4 | Publish unresolved questions | Flag solvent effects for future studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
